molecular formula C16H28N6S4 B14423775 5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 87202-65-1

5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14423775
CAS No.: 87202-65-1
M. Wt: 432.7 g/mol
InChI Key: MWMUYLRULAJDDS-UHFFFAOYSA-N
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Description

5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine is a complex organic compound belonging to the class of thiadiazoles Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

The synthesis of 5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine involves multiple steps. One common method starts with the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with a suitable alkylating agent to introduce the dodecylsulfanyl group. This is followed by further functionalization to attach the second thiadiazole ring. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling the survival of Helicobacter pylori in the human stomach . The compound’s sulfur atoms also contribute to its ability to cross cell membranes, enhancing its bioavailability .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives such as 2-amino-5-mercapto-1,3,4-thiadiazole and 5-acetamido-1,3,4-thiadiazole-2-sulfonamide. Compared to these, 5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine is unique due to its extended alkyl chain, which may enhance its lipophilicity and membrane permeability .

Properties

CAS No.

87202-65-1

Molecular Formula

C16H28N6S4

Molecular Weight

432.7 g/mol

IUPAC Name

5-[12-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C16H28N6S4/c17-13-19-21-15(25-13)23-11-9-7-5-3-1-2-4-6-8-10-12-24-16-22-20-14(18)26-16/h1-12H2,(H2,17,19)(H2,18,20)

InChI Key

MWMUYLRULAJDDS-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCSC1=NN=C(S1)N)CCCCCSC2=NN=C(S2)N

Origin of Product

United States

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